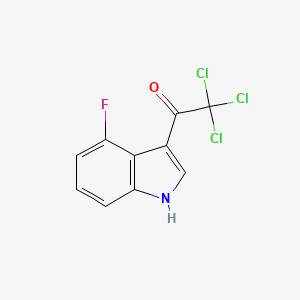
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone is a synthetic organic compound with the molecular formula C10H5Cl3FNO It is characterized by the presence of a trichloromethyl group, a fluoro-substituted indole ring, and a ketone functional group
Méthodes De Préparation
The synthesis of 2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone typically involves multiple steps. One common method includes the reaction of a compound containing a trichloromethyl group with a fluoro-substituted indole derivative. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride. Conversely, the compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include sodium hydride, sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying biochemical pathways and enzyme functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone can be compared to other similar compounds, such as:
2,2,2-Trichloro-1-(4-fluoro-3-phenyl)ethanone: Similar in structure but with a phenyl group instead of an indole ring.
2,2,2-Trichloro-1-(4-chloro-3-indolyl)ethanone: Contains a chloro-substituted indole ring instead of a fluoro-substituted one.
2,2,2-Trichloro-1-(4-fluoro-3-pyridyl)ethanone: Features a pyridyl ring instead of an indole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H5Cl3FNO |
|---|---|
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-(4-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5Cl3FNO/c11-10(12,13)9(16)5-4-15-7-3-1-2-6(14)8(5)7/h1-4,15H |
Clé InChI |
HXPVUQILLDFQLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)C(=CN2)C(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















